molecular formula C29H24O2 B12577778 Agn-PC-00baxa CAS No. 427375-39-1

Agn-PC-00baxa

Katalognummer: B12577778
CAS-Nummer: 427375-39-1
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: JEXAPJMRNPSRHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-00baxa is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00baxa typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustments to optimize the reaction conditions, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-00baxa undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific solvents, temperature control, and sometimes the presence of a catalyst to drive the reaction to completion.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00baxa has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for probing biological systems. In medicine, this compound is being explored for its therapeutic potential, particularly in the treatment of certain diseases. Industrially, it is used in the production of advanced materials and as a component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of Agn-PC-00baxa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the context and the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-00baxa can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include AGN-PC-0CUK9P and AGN-201904 . These compounds share certain structural features with this compound but differ in their specific properties and applications. This compound stands out due to its unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

427375-39-1

Molekularformel

C29H24O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

1-[4-[(4-acetylphenyl)-diphenylmethyl]phenyl]ethanone

InChI

InChI=1S/C29H24O2/c1-21(30)23-13-17-27(18-14-23)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)28-19-15-24(16-20-28)22(2)31/h3-20H,1-2H3

InChI-Schlüssel

JEXAPJMRNPSRHW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.